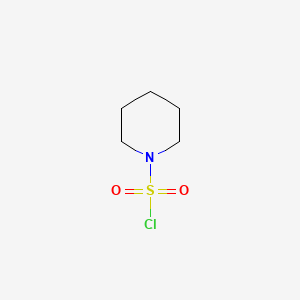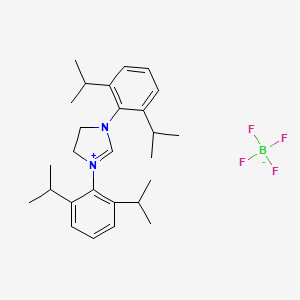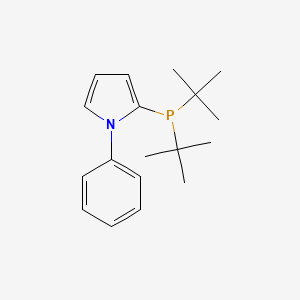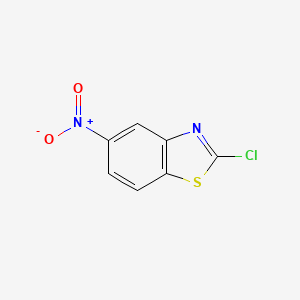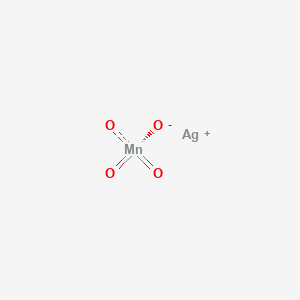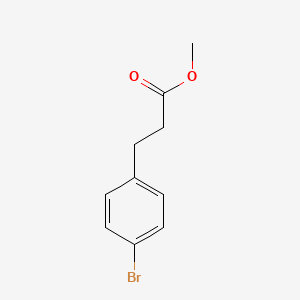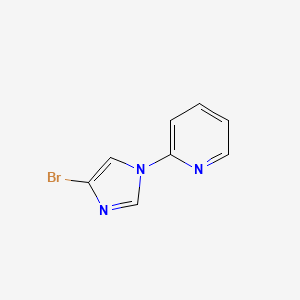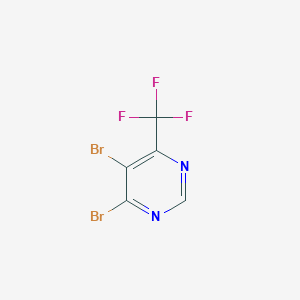
4,5-Dibromo-6-(trifluoromethyl)pyrimidine
説明
4,5-Dibromo-6-(trifluoromethyl)pyrimidine is a chemical compound with the molecular formula C5HBr2F3N2 . It is a solid substance with a molecular weight of 305.88 .
Synthesis Analysis
The synthesis of 4,5-Dibromo-6-(trifluoromethyl)pyrimidine involves several key steps. These include the electrophilic introduction of the halogen in the 5-position of 2- or 4-pyrimidinones, the bromodeoxygenation of pyrimidinones or thiopyrimidinones using phosphorus tribromide, and the partial debromination of dibromo-4-(trifluoromethyl)pyrimidines .Molecular Structure Analysis
The InChI code for 4,5-Dibromo-6-(trifluoromethyl)pyrimidine is 1S/C5HBr2F3N2/c6-2-3 (5 (8,9)10)11-1-12-4 (2)7/h1H . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
The chemical reactions involving 4,5-Dibromo-6-(trifluoromethyl)pyrimidine are complex and can vary depending on the specific conditions and reactants used. One key reaction involves the electrophilic introduction of the halogen in the 5-position of 2- or 4-pyrimidinones .Physical And Chemical Properties Analysis
4,5-Dibromo-6-(trifluoromethyl)pyrimidine is a solid substance with a molecular weight of 305.88 .科学的研究の応用
Generation and Functionalization
4,5-Dibromo-6-(trifluoromethyl)pyrimidine, when combined with other substituents like chlorine or bromine, forms stable pyrimidyllithium species. These are used to produce carboxylic acids in high yields, demonstrating its potential in synthetic organic chemistry (Schlosser, Lefebvre, & Ondi, 2006).
Synthesis of Trifluoromethylated Analogues
This compound is instrumental in the synthesis of trifluoromethylated analogues of 4,5-dihydroorotic acid. These analogues have applications in medicinal chemistry, particularly due to their specific interactions and conformations (Sukach et al., 2015).
Antimicrobial Activities
Compounds derived from 4,5-Dibromo-6-(trifluoromethyl)pyrimidine have shown promising antimicrobial activity. This suggests its potential use in developing new antibacterial and antifungal agents (Aksinenko et al., 2016).
Antibacterial Agents Design
Novel pyrimidine associated thiazolidines have been synthesized using 4,5-Dibromo-6-(trifluoromethyl)pyrimidine as a starting material. These compounds exhibited antibacterial activity, underlining their potential in pharmaceutical research (Maddireddi et al., 2017).
Reactivity Investigations
Studies on the stable conformer of 4-hydroxy-6-(trifluoromethyl)pyrimidine, closely related to 4,5-Dibromo-6-(trifluoromethyl)pyrimidine, provide insights into its reactivity and potential applications in organic synthesis (Arjunan, Anitha, & Mohan, 2018).
Pyrimidine Chemistry and Biological Significance
The broader category of pyrimidine derivatives, including 4,5-Dibromo-6-(trifluoromethyl)pyrimidine, shows extensive applications in medical and pharmaceutical fields. They have been utilized in synthesizing biologically active compounds, demonstrating their significance in drug design and development (Monier et al., 2019).
OLED Applications
This compound has also found applications in the development of organic light-emitting diodes (OLEDs). The incorporation of 4,5-Dibromo-6-(trifluoromethyl)pyrimidine derivatives in the OLED structure has led to high-performance devices, underlining its significance in materials science and engineering (Chang et al., 2013).
Safety and Hazards
特性
IUPAC Name |
4,5-dibromo-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBr2F3N2/c6-2-3(5(8,9)10)11-1-12-4(2)7/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCUCCQCFKEKSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)Br)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBr2F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20458120 | |
| Record name | 4,5-dibromo-6-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20458120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dibromo-6-(trifluoromethyl)pyrimidine | |
CAS RN |
785777-94-8 | |
| Record name | 4,5-Dibromo-6-(trifluoromethyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=785777-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-dibromo-6-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20458120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 4,5-dibromo-6-(trifluoromethyl)pyrimidine a useful building block in organic synthesis?
A1: 4,5-Dibromo-6-(trifluoromethyl)pyrimidine possesses two bromine atoms that can be selectively substituted via halogen-metal exchange reactions. [] This allows for the introduction of various functional groups at the 5-position of the pyrimidine ring. The presence of both the trifluoromethyl and bromine substituents enhances the stability of the intermediate 5-pyrimidyllithium species, leading to higher yields of desired products. [] For example, reacting 4,5-dibromo-6-(trifluoromethyl)pyrimidine with isopropylmagnesium chloride or butyllithium followed by carboxylation yields the corresponding 5-carboxylic acid in high yield. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



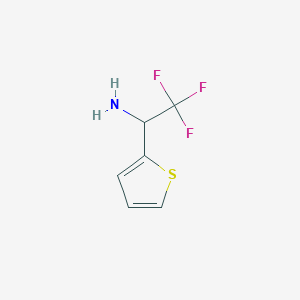
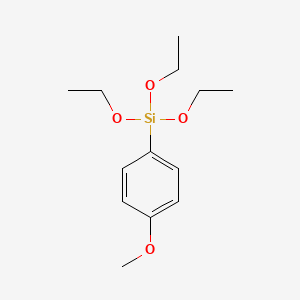
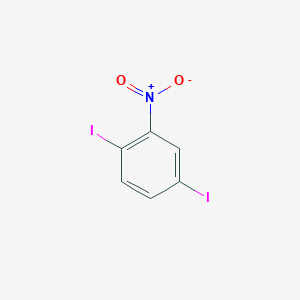
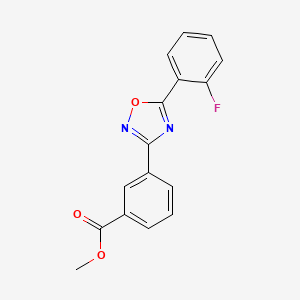


![(R)-4-((3R,5S,6R,7S,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B1589435.png)
